molecular formula C9H13NO3S2 B12590767 1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one CAS No. 651044-01-8

1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one

Cat. No.: B12590767
CAS No.: 651044-01-8
M. Wt: 247.3 g/mol
InChI Key: CJOHCCCTDDZGDI-UHFFFAOYSA-N
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Description

1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a methanesulfonyl group attached to a but-3-en-1-yl chain, which is further connected to a pyrrolidin-2-one ring with a sulfanylidenyl group. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one involves several steps, starting with the preparation of the but-3-en-1-yl methanesulfonate intermediate. This intermediate is then reacted with appropriate reagents to form the final compound. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanylidenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The methanesulfonyl group can be reduced to form thiols or sulfides.

    Substitution: The but-3-en-1-yl chain can undergo substitution reactions with nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The sulfanylidenyl group can participate in redox reactions, influencing cellular processes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one can be compared with similar compounds such as:

Properties

CAS No.

651044-01-8

Molecular Formula

C9H13NO3S2

Molecular Weight

247.3 g/mol

IUPAC Name

1-(4-methylsulfonylbut-3-enyl)-5-sulfanylidenepyrrolidin-2-one

InChI

InChI=1S/C9H13NO3S2/c1-15(12,13)7-3-2-6-10-8(11)4-5-9(10)14/h3,7H,2,4-6H2,1H3

InChI Key

CJOHCCCTDDZGDI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C=CCCN1C(=O)CCC1=S

Origin of Product

United States

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